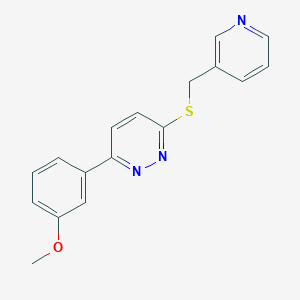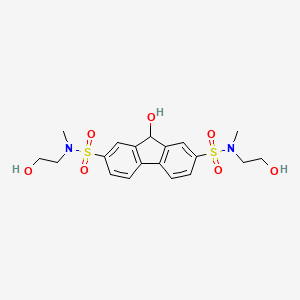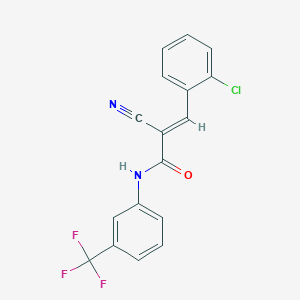![molecular formula C13H15ClN4O2S2 B2925535 N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338421-50-4](/img/structure/B2925535.png)
N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C13H15ClN4O2S2 and its molecular weight is 358.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" typically involves the alkylation of a triazole derivative with an allyl group, followed by sulfonation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often require a base like sodium hydroxide or potassium carbonate and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Precise temperature control and careful monitoring of reaction time are crucial to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, batch or continuous-flow reactors can be employed to produce this compound. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: "N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" undergoes several types of reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfonamide and triazole moieties can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used. Substitution reactions might involve reagents such as alkyl halides, acyl chlorides, or strong nucleophiles.
Major Products: Oxidation reactions yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is utilized as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It serves as a probe to study enzyme interactions and cellular processes due to its reactive groups.
Medicine: Investigations are ongoing into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
Mechanism: The compound exerts its effects through interactions involving its triazole and sulfonamide functional groups. These groups can form hydrogen bonds, electrostatic interactions, and coordinate with metal ions.
Molecular Targets and Pathways: The triazole ring is known to bind to specific enzyme sites, while the sulfonamide group can interact with proteins, potentially inhibiting their activity. This makes the compound a useful tool in studying biochemical pathways and drug development.
Comparison with Similar Compounds
"N-{[5-(methylthio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide"
"N-{[5-(phenylthio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide"
Uniqueness: Compared to its analogs, "N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" features an allylsulfanyl group that offers distinct reactivity, enabling unique synthetic transformations and interactions.
Hope that satisfies your inner chemist!
Properties
IUPAC Name |
4-chloro-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-8-21-13-17-16-12(18(13)2)9-15-22(19,20)11-6-4-10(14)5-7-11/h3-7,15H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZUCYAOSFKHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(DIETHYLAMINO)PHENYL]-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2925452.png)
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B2925453.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)
![1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)

![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)

![2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2925465.png)
![2-(4-{[(Anilinocarbonyl)oxy]imino}piperidino)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2925470.png)
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2925472.png)
![N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2925473.png)

